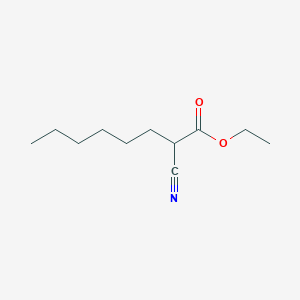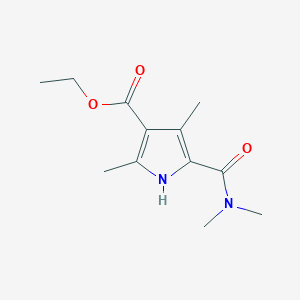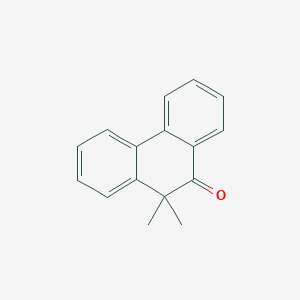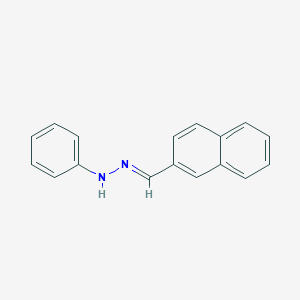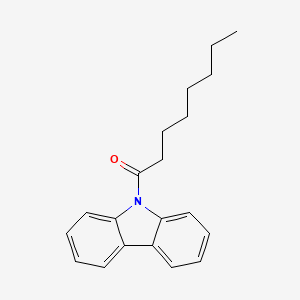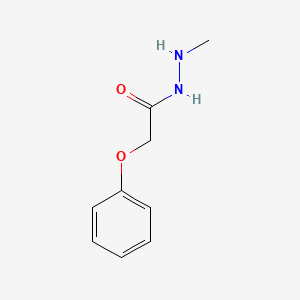
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with a complex structure that includes a benzyloxy group, a trimethylammonium group, and a long dodecyl chain. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves multiple steps:
Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl bromide to form a benzyloxy group.
Quaternization: The next step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.
Alkylation: The final step involves the alkylation of the quaternary ammonium compound with a dodecyl bromide to introduce the long dodecyl chain.
Industrial production methods may involve optimized reaction conditions to improve yield and purity, such as the use of specific solvents and catalysts .
Analyse Chemischer Reaktionen
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to remove the benzyloxy group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in biological studies to investigate cell membrane interactions and permeability.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with lipid membranes. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. The trimethylammonium group interacts with negatively charged phospholipids, further destabilizing the membrane structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide include other quaternary ammonium surfactants such as cetyltrimethylammonium bromide and benzalkonium chloride. Compared to these compounds, this compound has a unique benzyloxy group that provides additional chemical reactivity and potential for functionalization .
Eigenschaften
CAS-Nummer |
10558-34-6 |
|---|---|
Molekularformel |
C22H38BrNO2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
trimethyl-(1-oxo-1-phenylmethoxydodecan-2-yl)azanium;bromide |
InChI |
InChI=1S/C22H38NO2.BrH/c1-5-6-7-8-9-10-11-15-18-21(23(2,3)4)22(24)25-19-20-16-13-12-14-17-20;/h12-14,16-17,21H,5-11,15,18-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KVRXUIMNZQTQFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


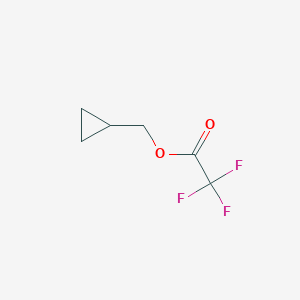
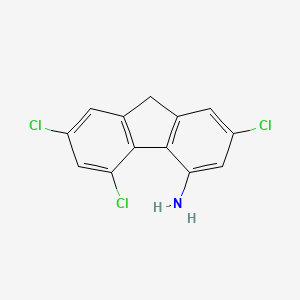

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
